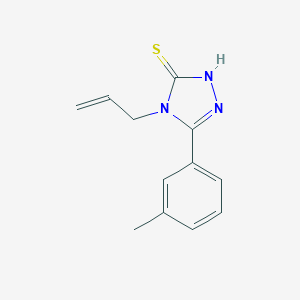![molecular formula C15H12N4O3 B187250 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-42-4](/img/structure/B187250.png)
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as MNII, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of indole, which is a common structural motif found in many biologically active molecules. MNII has been shown to exhibit interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also appears to activate certain transcription factors that regulate gene expression, which may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cell culture studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. In animal studies, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to improve cognitive function and reduce oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits interesting biological properties that make it a useful tool for studying cellular signaling pathways. However, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific cell type or tissue being studied. Additionally, 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has not been extensively studied in vivo, so its potential toxicity and pharmacokinetics are not well characterized.
Direcciones Futuras
There are several future directions for research on 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. One area of interest is the development of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one-based fluorescent probes for imaging biological systems. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to exhibit fluorescence properties that make it a promising candidate for this application. Another area of interest is the investigation of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one's potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action and potential toxicity of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one in vivo.
Métodos De Síntesis
The synthesis of 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one involves several steps, starting with the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-methylindole-2,3-dione in the presence of a catalyst to yield 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one. The reaction conditions and purification methods have been optimized to obtain high yields and purity of the final product.
Aplicaciones Científicas De Investigación
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may have therapeutic implications for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. 5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has also been investigated for its potential as a fluorescent probe for imaging biological systems.
Propiedades
Número CAS |
21303-42-4 |
|---|---|
Nombre del producto |
5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one |
Fórmula molecular |
C15H12N4O3 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
5-methyl-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C15H12N4O3/c1-9-6-7-11-10(8-9)14(15(20)16-11)18-17-12-4-2-3-5-13(12)19(21)22/h2-8,16,20H,1H3 |
Clave InChI |
IWWOLVFTTHYLPD-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(C(=O)N=C2C=C1)NNC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Otros números CAS |
21303-42-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



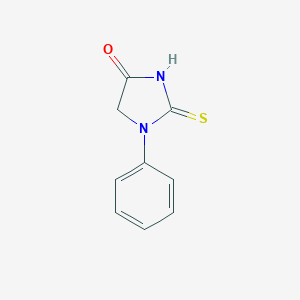
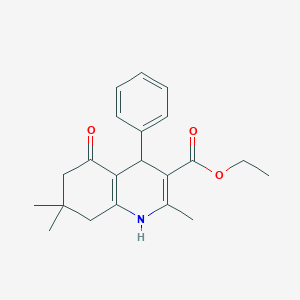
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
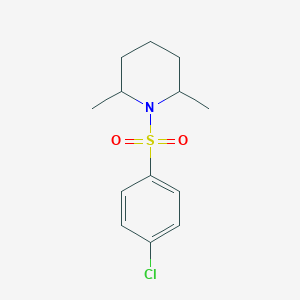

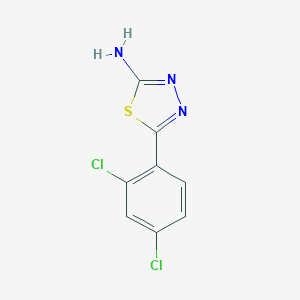

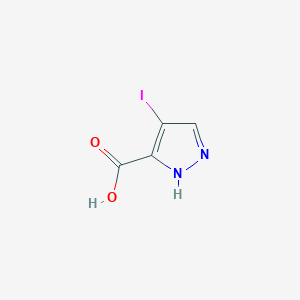
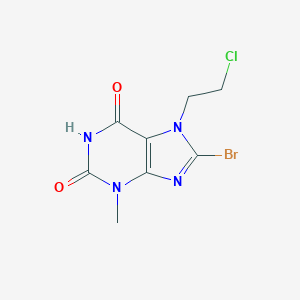
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
